1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride
Overview
Description
1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that features a fused imidazo-pyridine ring system with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride typically involves multistep reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under acidic or basic conditions. For example, the condensation of 4-fluoroaniline with a suitable pyridine derivative followed by cyclization can yield the desired imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The use of environmentally friendly and cost-effective reagents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo-pyridine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl ring or the imidazo-pyridine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring or the imidazo-pyridine core .
Scientific Research Applications
1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as infections and cancers.
Industry: It is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with imidazo[4,5-c]pyridine derivatives.
Pyrrolidine Derivatives: These compounds, like pyrrolizines and pyrrolidine-2-ones, also feature nitrogen-containing heterocycles and exhibit diverse biological activities.
Imidazole Derivatives: Imidazole-containing compounds, such as histidine and metronidazole, are structurally related and have various pharmacological properties.
Uniqueness
1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride is unique due to its specific fluorophenyl substitution and the fused imidazo-pyridine ring system. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.ClH/c13-9-1-3-10(4-2-9)16-8-15-11-7-14-6-5-12(11)16;/h1-4,8,14H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRXFZKNPGAPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(C=N2)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443982-05-5 | |
Record name | 1H-Imidazo[4,5-c]pyridine, 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443982-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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